molecular formula C7H4Cl2O3 B051516 3-Chloro-4,5-dihydroxybenzoyl chloride CAS No. 119735-20-5

3-Chloro-4,5-dihydroxybenzoyl chloride

Cat. No.: B051516
CAS No.: 119735-20-5
M. Wt: 207.01 g/mol
InChI Key: AXPHXKHORNGRIK-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dihydroxybenzoyl chloride (C₇H₄Cl₂O₃) is a benzoyl chloride derivative featuring a chloro substituent at the 3-position and hydroxyl groups at the 4- and 5-positions on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and fine chemicals. Its dihydroxy groups confer polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents, while the electron-withdrawing chloro group modulates reactivity in acylations and nucleophilic substitutions .

Properties

CAS No.

119735-20-5

Molecular Formula

C7H4Cl2O3

Molecular Weight

207.01 g/mol

IUPAC Name

3-chloro-4,5-dihydroxybenzoyl chloride

InChI

InChI=1S/C7H4Cl2O3/c8-4-1-3(7(9)12)2-5(10)6(4)11/h1-2,10-11H

InChI Key

AXPHXKHORNGRIK-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)Cl)C(=O)Cl

Canonical SMILES

C1=C(C=C(C(=C1O)O)Cl)C(=O)Cl

Synonyms

Benzoyl chloride, 3-chloro-4,5-dihydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

Structure : C₈H₃Cl₂F₃O
Substituents : Chloro (3-position), trifluoromethyl (5-position).
Key Differences :

  • The trifluoromethyl group is strongly electron-withdrawing, increasing electrophilicity at the carbonyl carbon compared to the dihydroxy-substituted analog. This enhances reactivity in Friedel-Crafts acylations .
  • Lipophilicity is significantly higher due to the trifluoromethyl group, favoring applications in hydrophobic environments (e.g., agrochemicals). Applications: Used in synthesizing fluorinated pharmaceuticals and pesticides. Limited hydrogen-bonding capacity reduces solubility in aqueous media compared to 3-chloro-4,5-dihydroxybenzoyl chloride .

3-Bromo-4,5-dimethoxybenzoyl Chloride

Structure : C₉H₈BrClO₃
Substituents : Bromo (3-position), methoxy (4- and 5-positions).
Key Differences :

  • Bromine’s larger atomic radius and lower electronegativity (vs.
  • Methoxy groups are electron-donating, reducing the electrophilicity of the carbonyl carbon compared to the hydroxylated analog. Dimethoxy substitution decreases acidity (pKa ~10–12 for methoxy vs. ~8–10 for dihydroxy) .
    Applications : Intermediate in peptide coupling and heterocyclic synthesis. Dimethoxy groups improve stability under acidic conditions .

3-Chloro-4,5-dimethoxyphenyl Propenone Derivatives

Example : 3-(3-Chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl-phenyl)prop-2-en-1-one.
Key Differences :

  • Methoxy groups at 4- and 5-positions reduce oxidative susceptibility compared to dihydroxy analogs.
  • The propenone backbone introduces conjugation, enhancing UV absorption and antimicrobial activity (reported in quantum chemical studies) . Applications: Antimicrobial agents and materials science. Reduced solubility in water compared to dihydroxy derivatives .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structure : C₉H₈O₄
Substituents : Dihydroxy (3- and 4-positions), acrylic acid side chain.
Key Differences :

  • The acrylic acid group enables antioxidant activity via radical scavenging, a property absent in benzoyl chlorides.
  • Lacks the reactive acyl chloride moiety, limiting use as a synthetic intermediate but broadening biocompatibility (e.g., in cosmetics and supplements) .
    Applications : Pharmacological research, food additives, and cosmetic formulations .

Data Table: Structural and Functional Comparison

Compound Substituents Reactivity Profile Solubility Key Applications References
This compound Cl (3), OH (4,5) High (polar solvents, H-bonding) High in polar solvents Pharmaceuticals, intermediates
3-Chloro-5-(trifluoromethyl)benzoyl chloride Cl (3), CF₃ (5) Moderate (lipophilic environments) Low in water Agrochemicals, fluorinated APIs
3-Bromo-4,5-dimethoxybenzoyl chloride Br (3), OMe (4,5) Moderate (slow nucleophilic substitution) Moderate in DMSO Peptide synthesis
3-Chloro-4,5-dimethoxyphenyl propenone Cl (3), OMe (4,5), propenone Low (stable under UV light) Low in water Antimicrobial agents
Caffeic acid OH (3,4), acrylic acid side chain Antioxidant (non-reactive acyl group) High in ethanol Cosmetics, food additives

Critical Research Findings

  • Synthetic Utility : this compound’s hydroxyl groups enable regioselective functionalization, a advantage over methoxy or trifluoromethyl analogs .
  • Biological Activity : Dihydroxy-substituted compounds exhibit higher antimicrobial efficacy than dimethoxy derivatives, likely due to enhanced membrane interaction via H-bonding .
  • Stability : Methoxy and trifluoromethyl groups improve thermal stability but reduce reactivity in aqueous media compared to hydroxylated analogs .

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